Lipophilicity Advantage of the Trifluorophenyl Group
The 3,4,5-trifluorophenyl substituent increases predicted logP by 0.8–1.2 log units compared to the unsubstituted phenyl analogue (2-[4-(acetylamino)-1H-indol-1-yl]-N-phenylacetamide), shifting the compound into the optimal CNS drug-like logP window (2–3) [1].
| Evidence Dimension | Predicted partition coefficient (logP) |
|---|---|
| Target Compound Data | logP 2.66 (SwissADME prediction for 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trifluorophenyl)acetamide) |
| Comparator Or Baseline | 2-[4-(acetylamino)-1H-indol-1-yl]-N-phenylacetamide: logP 1.64 (SwissADME prediction) |
| Quantified Difference | ΔlogP = 1.02; represents a ~10‑fold increase in n‑octanol/water partition |
| Conditions | SwissADME consensus logP model (XLOGP3, WLOGP, MLOGP average); neutral pH, 25 °C |
Why This Matters
Higher logP in the 2–3 range is associated with improved passive membrane permeability and blood‑brain barrier penetration, a desirable feature for CNS‑targeted probe compounds.
- [1] SwissADME. (2024). Predicted logP for 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trifluorophenyl)acetamide and its non‑fluorinated phenyl analogue. Swiss Institute of Bioinformatics. View Source
